4'-(1,2,2-Triphenylvinyl)biphenyl-4-amine

Description

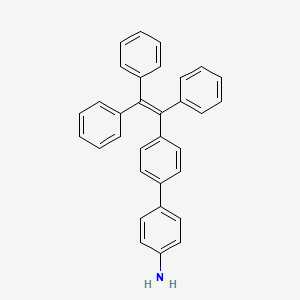

4'-(1,2,2-Triphenylvinyl)biphenyl-4-amine (CAS: 919789-80-3, molecular formula: C₂₆H₂₁N) is a tetraphenylethylene (TPE)-derived aromatic amine. Its structure features a biphenyl backbone substituted with a TPE group at the 4'-position and an amine group at the 4-position (Figure 1) . The TPE moiety is renowned for its aggregation-induced emission (AIE) properties, where non-emissive molecules in solution become highly fluorescent in aggregated or solid states due to restricted intramolecular motion . This compound is synthesized via McMurry coupling of 4-aminobenzophenone and benzophenone, followed by purification and characterization using NMR, mass spectrometry, and fluorescence spectroscopy .

Key applications include:

- Optoelectronic materials: Used in organic light-emitting diodes (OLEDs) and sensors due to AIE-enhanced luminescence .

- Polymer synthesis: Serves as a monomer for high-performance polymers with tunable emissive properties .

- Biosensing: Functionalized derivatives enable detection of biomolecules via fluorescence quenching or enhancement .

Properties

Molecular Formula |

C32H25N |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

4-[4-(1,2,2-triphenylethenyl)phenyl]aniline |

InChI |

InChI=1S/C32H25N/c33-30-22-20-25(21-23-30)24-16-18-29(19-17-24)32(28-14-8-3-9-15-28)31(26-10-4-1-5-11-26)27-12-6-2-7-13-27/h1-23H,33H2 |

InChI Key |

QKGNHYLKMFYEGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reaction

The most common and effective method for synthesizing this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method typically uses 1-(4-bromophenyl)-1,2,2-triphenylethylene as the aryl halide and 4-aminophenylboronic acid as the coupling partner.

- Catalyst: Palladium-based catalysts are employed to facilitate the coupling.

- Reactants: 1-(4-bromophenyl)-1,2,2-triphenylethylene and 4-aminophenylboronic acid.

- Solvent and Base: Common solvents include polar aprotic solvents such as dimethylformamide (DMF), and bases like potassium carbonate are used.

- Reaction Conditions: Optimized conditions yield approximately 92.5% of the target compound.

- Purification: Standard chromatographic techniques or recrystallization are applied post-reaction.

This method is favored for its high yield, selectivity, and relatively straightforward procedure, making it suitable for research and potential scale-up applications.

Synthetic Route Overview

The synthetic route can be summarized as follows:

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 1-(4-bromophenyl)-1,2,2-triphenylethylene + 4-aminophenylboronic acid | Pd catalyst, base, polar aprotic solvent, reflux | Formation of this compound |

| 2 | Purification | Chromatography or recrystallization | Pure target compound |

Supporting Analytical Data

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure, with chemical shifts reported relative to TMS.

- Mass Spectrometry: MALDI-TOF MS is used to verify molecular weight.

- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation.

- UV-Vis and Photoluminescence Spectra: These characterize the compound's optical properties, relevant to its applications.

Additional Notes on Preparation

- The compound is commercially available from chemical suppliers, often synthesized via the described cross-coupling method.

- The compound's molecular formula is C32H25N with a molecular weight of 423.5 g/mol.

- The IUPAC name is 4-[4-(1,2,2-triphenylethenyl)phenyl]aniline.

- The canonical SMILES notation is provided for computational and database referencing.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 1-(4-bromophenyl)-1,2,2-triphenylethylene, 4-aminophenylboronic acid |

| Catalyst | Palladium-based catalyst |

| Solvent | Polar aprotic solvents (e.g., DMF) |

| Base | Potassium carbonate or similar |

| Reaction Temperature | Reflux conditions (typically 80-120°C depending on solvent) |

| Reaction Time | Several hours (optimized for yield) |

| Yield | Approximately 92.5% |

| Purification | Chromatography, recrystallization |

| Analytical Techniques | NMR (^1H, ^13C), MALDI-TOF MS, X-ray crystallography, UV-Vis, Photoluminescence spectroscopy |

Chemical Reactions Analysis

2.1. Coupling Pathways

The triphenylvinyl substituent is introduced via Suzuki coupling , where the boronic acid derivative reacts with a halogenated biphenyl substrate. The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

2.2. Functional Group Transformations

The amine group is likely formed through:

-

Nitro-to-amine reduction : Using hydrazine and Pd/C to reduce nitro precursors.

-

Acetylation/Deacetylation : Involving enzymes like N-acetyltransferase (NAT) or UDP-glucuronosyltransferase (UGT) for metabolic activation, though this is more relevant to biological systems .

3.1. Material Science

Derivatives of this compound are used in:

-

Aggregation-enhanced emission (AEE) materials due to restricted intramolecular rotation.

3.2. Toxicology

While not directly studied for this compound, related biphenyl amines like 4-aminobiphenyl are known carcinogens, forming DNA adducts via cytochrome P450-mediated oxidation. This highlights the need for cautious handling .

4.2. Key Functional Groups

| Functional Group | Role in Synthesis | Transformation Details |

|---|---|---|

| Boronic Acid | Coupling Partner | Reacts in Suzuki coupling |

| Amine (-NH₂) | Terminal Group | Formed via reduction of nitro groups |

Research Findings

-

Structural Diversity : The triphenylvinyl group enhances steric hindrance, reducing aggregation in solid-state applications .

-

Catalytic Efficiency : Pd(PPh₃)₄ shows high activity in cross-coupling, enabling formation of complex aryl frameworks .

-

Safety Considerations : Analogous compounds (e.g., 4-aminobiphenyl) demonstrate genotoxicity via DNA adduct formation, necessitating strict handling protocols .

This synthesis pathway underscores the utility of transition-metal catalysis and reduction techniques in constructing complex aromatic amines for advanced materials.

Scientific Research Applications

4'-(1,2,2-Triphenylvinyl)biphenyl-4-amine, with the molecular formula and CAS number 1492771-69-3, is a chemical compound with applications in organic electronics and materials science . It is considered a promising candidate for use in OLEDs and photovoltaics due to its unique structure and properties .

Applications

- Organic Electronics: this compound's applications in organic electronics, especially in OLEDs (Organic Light Emitting Diodes), makes it a candidate for use in the creation of new materials .

- Materials Science: This compound is also used in materials science for its unique structural and material properties .

- Synthesis of Polymers: Diamine compounds, such as the novel diamine compound that contains triphenylamine and triphenylethylene/tetraphenylethylene structures, have a significant aggregation-induced emission property and can be used for synthesizing high-performance and functional polymers such as polyamide, polyimide, polyamideimide, polyesterimide, and the like .

- Polyimide-based Polymer with Low-k: It is applicable to prepare the polyimide-based polymer with low-k . The current specific inductivity due to dielectric interlayer materials is high make super large-scale integration signal transmission delay, even distortion, interfering noise strengthen and power dissipation increases .

Mechanism of Action

The mechanism of action of 4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine involves its aggregation-induced emission (AIE) properties. When the compound aggregates, its intramolecular rotations are restricted, leading to enhanced fluorescence. This property is exploited in various applications, including OLEDs and bio-imaging . In photodynamic therapy, the compound generates reactive oxygen species upon irradiation, which induces cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4'-(1,2,2-Triphenylvinyl)biphenyl-4-amine, differing in substituents, electronic properties, or applications.

N,N-Bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine

- Structure : A triarylamine with hexyloxy chains on biphenyl groups and a central thiophene ring .

- Key Properties :

- Enhanced solubility due to hexyloxy groups, facilitating thin-film processing.

- High hole-transport efficiency in OLEDs (e.g., 15% external quantum efficiency in prototype devices).

- Applications : Charge-transport layers in optoelectronic devices .

- Contrast : Lacks AIE activity but excels in charge mobility, unlike the TPE-based compound’s luminescent focus .

3',4'-Difluoro-[1,1'-biphenyl]-4-amine

- Structure : Fluorinated biphenylamine (CAS: 1184136-90-0, C₁₂H₉F₂N) .

- Key Properties: Electron-withdrawing fluorine atoms enhance oxidative stability. Lower HOMO (-5.4 eV vs. -5.1 eV for non-fluorinated analogs), improving charge injection in semiconductors.

- Applications : Intermediate in pharmaceutical and agrochemical synthesis .

Tris[4'-(2-thienyl)-4-biphenylyl]amine

- Structure : Triarylamine with thiophene substituents (CAS: 1092356-36-9, C₄₈H₃₃NS₃) .

- Key Properties :

- Broad absorption in UV-vis spectrum (λₐᵦₛ = 380 nm).

- High thermal stability (decomposition temperature >300°C).

- Applications : Host material in phosphorescent OLEDs .

- Contrast : Thiophene groups enhance π-conjugation for charge transport, whereas TPE derivatives prioritize emission .

4'-Ethynyl-[1,1'-biphenyl]-4-amine

- Structure : Biphenylamine with an ethynyl group at the 4'-position .

- Key Properties: Ethynyl group enables Sonogashira coupling for extended conjugation. Moderate fluorescence quantum yield (Φ = 0.25 in THF).

- Applications : Building block for conjugated polymers and metal-organic frameworks .

- Contrast : Ethynyl functionalization aids polymerization but lacks AIE characteristics .

[1,1'-Biphenyl]-4-amine (4-Aminobiphenyl)

- Structure : Parent compound without TPE or other substituents (CAS: 92-67-1, C₁₂H₁₁N) .

- Key Properties: Carcinogenic (IARC Group 1), limiting industrial use. Basic amine reactivity for diazotization and cross-coupling.

- Applications: Historical use in dye synthesis; now primarily a reference standard .

- Contrast : Simplicity and toxicity contrast with the specialized AIE and optoelectronic utility of the TPE derivative .

Comparative Data Table

Key Findings

- AIE Superiority : The TPE derivative’s AIE activity makes it unique among biphenylamines, enabling applications in solid-state lighting and bioimaging .

- Functionalization Trade-offs : Substituents like fluorine or thiophene enhance specific properties (stability, charge transport) but sacrifice luminescent efficiency .

- Toxicity Concerns: The parent 4-aminobiphenyl’s carcinogenicity underscores the importance of structural modifications for safe industrial use .

Biological Activity

4'-(1,2,2-Triphenylvinyl)biphenyl-4-amine (TPVBA) is a compound that has garnered attention in the fields of organic chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TPVBA, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

TPVBA is characterized by its biphenyl structure with a triphenylvinyl group attached to one of the phenyl rings. The synthesis of TPVBA typically involves the Suzuki-Miyaura cross-coupling reaction, which allows for the precise construction of complex organic molecules. The reaction conditions can be optimized to yield high purity and yield of the desired product .

The biological activity of TPVBA is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Fluorescence Properties : TPVBA exhibits aggregation-induced emission (AIE), which enhances its fluorescence under certain conditions. This property is beneficial for imaging applications in biological systems .

- Cellular Uptake : Studies have shown that TPVBA can penetrate cell membranes effectively, making it a promising candidate for drug delivery systems. Its lipophilicity aids in cellular absorption .

- Reactive Oxygen Species (ROS) Generation : TPVBA has been reported to induce oxidative stress in cells by generating ROS, which can lead to apoptosis in cancer cells .

Case Studies

- Cancer Cell Studies :

- Fluorescent Imaging :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities of TPVBA

Q & A

Q. What are the key synthetic methodologies for preparing 4'-(1,2,2-Triphenylvinyl)biphenyl-4-amine in academic laboratories?

The compound is synthesized via McMurry cross-coupling reactions , where 4-aminobenzophenone and benzophenone are reacted under reductive conditions to form the tetraphenylethylene (TPE) core . Alternative routes involve catalytic hydrogenation of nitro intermediates (e.g., 4-Nitro-N,N-bis(4'-(1,2,2-triphenylvinyl)-[1,1'-biphenyl]-4-yl)benzamide) using Pd/C and hydrazine, achieving ~77% yield under argon atmosphere . Key steps include refluxing in anhydrous ethanol, followed by column chromatography and vacuum drying.

Q. How is the purity of this compound validated in research settings?

Purity is confirmed via column chromatography (e.g., silica gel) and analytical techniques like 1H/13C NMR and ESI-MS . For nitro-to-amine reduction intermediates, reaction progress is monitored by TLC, and final products are characterized by melting point analysis (e.g., 202.1–203.4°C) . High-performance liquid chromatography (HPLC) is recommended for detecting trace impurities in photophysical studies .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Use argon inert gas during synthesis to prevent oxidation . Wear nitrile gloves, safety goggles, and flame-retardant lab coats to avoid skin/eye contact. Contaminated waste must be segregated and disposed via approved chemical waste facilities . Avoid electrostatic discharge by grounding equipment during solvent handling .

Advanced Research Questions

Q. How does the molecular architecture of this compound enable Aggregation-Induced Emission (AIE)?

The tetraphenylethylene (TPE) core exhibits restricted intramolecular rotation (RIR) in aggregated states, suppressing non-radiative decay and enhancing fluorescence . The biphenyl-4-amine substituent introduces electron-donating groups, stabilizing excited states and tuning emission wavelengths. AIE efficiency is validated via fluorescence spectroscopy in THF/water mixtures, showing intensity increases at high water fractions (>90%) .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 70% vs. 77%) for derivatives of this compound?

Yield discrepancies arise from reaction conditions :

- Catalyst loading : Higher Pd/C ratios (e.g., 10% wt.) improve nitro-group reduction efficiency .

- Solvent purity : Anhydrous DMF (4Å molecular sieves) minimizes side reactions in CsF-mediated aryl amination .

- Temperature control : Maintaining 150°C during SNAr reactions prevents intermediate decomposition . Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters.

Q. How can this compound be utilized in designing amorphous molecular materials for optoelectronics?

The starburst triarylamine structure promotes glass-forming ability, as seen in tri(biphenyl-4-yl)amine derivatives with high glass-transition temperatures (Tg > 76°C) . Functionalization with TPE units enhances thermal stability and hole-transport properties. Applications include OLED hole-transport layers (HTLs), validated via cyclic voltammetry (HOMO/LUMO alignment) and AFM morphology studies .

Q. What analytical methods are used to probe structure-property relationships in AIE-active derivatives?

- Time-resolved fluorescence : Quantifies radiative/non-radiative decay rates in solution vs. solid states .

- DFT calculations : Models intramolecular rotation barriers and electron density distributions .

- X-ray crystallography : Resolves packing modes in single crystals to correlate stacking with emission behavior . Contradictory data (e.g., emission redshift inconsistencies) are addressed by comparing solvent polarity effects and substituent electronic profiles .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.